molecular formula C7H2ClF2NaO2 B3101607 Sodium 3-chloro-2,4-difluorobenzoate CAS No. 1396762-34-7

Sodium 3-chloro-2,4-difluorobenzoate

Cat. No.: B3101607
CAS No.: 1396762-34-7
M. Wt: 214.53 g/mol
InChI Key: QCYLPXHFZPIGEE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-chloro-2,4-difluorobenzoate typically involves the reaction of 3-chloro-2,4-difluorobenzoic acid with a sodium base, such as sodium hydroxide, in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-chloro-2,4-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

Sodium 3-chloro-2,4-difluorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Sodium 3-chloro-2,4-difluorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-chloro-2-fluorobenzoate
  • Sodium 3-chloro-4-fluorobenzoate
  • Sodium 2,4-difluorobenzoate

Uniqueness

Sodium 3-chloro-2,4-difluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

sodium;3-chloro-2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2.Na/c8-5-4(9)2-1-3(6(5)10)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYLPXHFZPIGEE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)[O-])F)Cl)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-34-7
Record name Sodium 3-chloro-2,4-difluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-chloro-2,4-difluorobenzoate
Reactant of Route 2
Sodium 3-chloro-2,4-difluorobenzoate
Reactant of Route 3
Sodium 3-chloro-2,4-difluorobenzoate
Reactant of Route 4
Sodium 3-chloro-2,4-difluorobenzoate
Reactant of Route 5
Sodium 3-chloro-2,4-difluorobenzoate
Reactant of Route 6
Sodium 3-chloro-2,4-difluorobenzoate

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